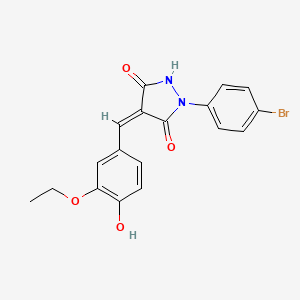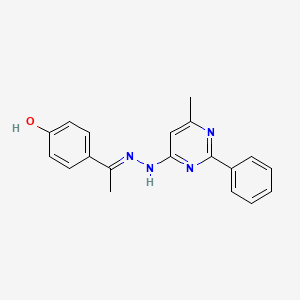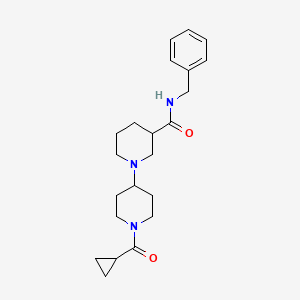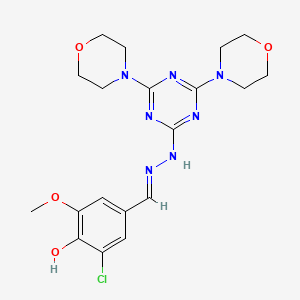
1-(4-bromophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as a Schiff base derivative, which is synthesized by the reaction of 4-bromobenzaldehyde and ethyl-3,5-pyrazolidinedione.
作用機序
The mechanism of action of 1-(4-bromophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been found to activate various cellular pathways, such as the Nrf2/ARE pathway, which plays a crucial role in the regulation of antioxidant defense mechanisms.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione has been found to exhibit various biochemical and physiological effects. It has been shown to possess significant antioxidant activity, which helps in the prevention of oxidative damage to cells and tissues. This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators. Additionally, it has been shown to possess antimicrobial activity against various bacterial and fungal strains.
実験室実験の利点と制限
The advantages of using 1-(4-bromophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione in lab experiments include its potential as a drug candidate for the treatment of various diseases, its significant biological activities, and its easy synthesis method. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research on 1-(4-bromophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease. Another direction is to study its mechanism of action in more detail to better understand how it exerts its biological effects. Additionally, more studies are needed to evaluate its safety and toxicity in vivo and in clinical trials. Finally, the development of new derivatives of this compound with improved biological activities and reduced toxicity could be an interesting avenue for future research.
合成法
The synthesis of 1-(4-bromophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione involves the reaction of 4-bromobenzaldehyde and ethyl-3,5-pyrazolidinedione in the presence of a catalyst. The reaction takes place in a solvent, such as ethanol or methanol, and is carried out under reflux conditions. The product is obtained in the form of a yellow solid, which is then purified by recrystallization.
科学的研究の応用
1-(4-bromophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione has been extensively studied for its potential applications in various fields. It has been found to exhibit significant biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This compound has also shown potential as a drug candidate for the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.
特性
IUPAC Name |
(4Z)-1-(4-bromophenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O4/c1-2-25-16-10-11(3-8-15(16)22)9-14-17(23)20-21(18(14)24)13-6-4-12(19)5-7-13/h3-10,22H,2H2,1H3,(H,20,23)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHSUMFQRJAXRQ-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(methoxyimino)-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrile](/img/structure/B6034822.png)


![N-[1-(anilinocarbonyl)-2-(5-methyl-2-furyl)vinyl]-3-chlorobenzamide](/img/structure/B6034834.png)

![N-(4-methoxyphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B6034861.png)
![3-[2-(2-fluorophenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B6034865.png)
![ethyl 4-{3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}-1-piperazinecarboxylate](/img/structure/B6034870.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]-2,4-dimethylbenzenesulfonohydrazide](/img/structure/B6034885.png)
![7-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6034920.png)
![methyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B6034921.png)
![1-[cyclohexyl(methyl)amino]-3-(3-{[(2-methoxybenzyl)(methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6034922.png)

![5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6034930.png)